Cas no 6627-78-7 (1-Bromo-4-methylnaphthalene)

1-Bromo-4-methylnaphthalene is a halogenated aromatic compound commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include high reactivity due to the bromine substituent, enabling efficient functionalization in cross-coupling reactions such as Suzuki or Heck couplings. The methyl group enhances solubility in organic solvents, facilitating purification and handling. This compound exhibits stability under standard conditions, making it suitable for storage and transport. Its well-defined structure ensures consistent performance in producing derivatives for agrochemicals, dyes, and advanced materials. The product is typically supplied with high purity, minimizing side reactions in sensitive applications.
1-Bromo-4-methylnaphthalene structure
1-Bromo-4-methylnaphthalene structure
Product Name:1-Bromo-4-methylnaphthalene
CAS No:6627-78-7
MF:C11H9Br
MW:221.093162298203
MDL:MFCD00003872
CID:518646
PubChem ID:81112
Update Time:2025-06-08

1-Bromo-4-methylnaphthalene Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-4-bromonaphthalene
    • 1-Bromo-4-methylnaphthalene
    • Naphthalene,1-bromo-4-methyl-
    • 1-BROMO-2-METHYLNAPHTHALENE
    • 4-Bromo-1-methylnaphthalene
    • 4-Methyl-1-bromonaphthalene
    • NSC 60231
    • Naphthalene, 1-bromo-4-methyl-
    • IDRVLLRKAAHOBP-UHFFFAOYSA-N
    • NSC60231
    • 1-bromo-4methylnaphthalene
    • 1-bromo-4-methyl-naphthalene
    • IDRVLLRKAAHOBP-UHFFFAOYSA-
    • VZ21296
    • RL
    • DB-010847
    • 3876F8BB52
    • AS-60138
    • NS00035998
    • EN300-134555
    • B6185
    • MFCD00003872
    • DTXSID20216469
    • 6627-78-7
    • EINECS 229-599-9
    • 1-Bromo-4-methylnaphthalene, 98%
    • SCHEMBL570484
    • AKOS009156434
    • InChI=1/C11H9Br/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
    • SY033075
    • NSC-60231
    • CS-0059152
    • MDL: MFCD00003872
    • Inchi: 1S/C11H9Br/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
    • InChI Key: IDRVLLRKAAHOBP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C)=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 219.98900
  • Monoisotopic Mass: 219.989
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Yellow liquid
  • Density: 1.419 g/mL at 25 °C(lit.)
  • Melting Point: 127-128 ºC
  • Boiling Point: 162-164 °C/12 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>235.4°F
    Degrees Celsius:>113°C
  • Refractive Index: n20/D 1.651(lit.)
  • Solubility: Insuluble (1.9E-3 g/L) (25 ºC),
  • Water Partition Coefficient: Sparingly Soluble in water. (1.9E-3 g/L) (25°C).
  • PSA: 0.00000
  • LogP: 3.91070
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-Bromo-4-methylnaphthalene Security Information

1-Bromo-4-methylnaphthalene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Bromo-4-methylnaphthalene Production Method

1-Bromo-4-methylnaphthalene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6627-78-7)1-Bromo-4-methylnaphthalene
Order Number:A835400
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:33
Price ($):686.0
Email:sales@amadischem.com

1-Bromo-4-methylnaphthalene Related Literature

Additional information on 1-Bromo-4-methylnaphthalene

Introduction to 1-Bromo-4-methylnaphthalene (CAS No. 6627-78-7)

1-Bromo-4-methylnaphthalene, with the chemical formula C10H7Br, is a brominated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural properties, characterized by a bromine substituent at the 1-position and a methyl group at the 4-position of the naphthalene ring, make it a valuable building block for further functionalization.

The CAS No. 6627-78-7 identifier is a standardized numerical code assigned to this specific chemical substance, ensuring precise identification and differentiation from other compounds. This numbering system is crucial for regulatory compliance, literature references, and inventory management in chemical research and industrial applications.

In recent years, 1-Bromo-4-methylnaphthalene has been extensively studied for its potential applications in medicinal chemistry. Its bromine atom at the 1-position allows for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups such as amines, alcohols, and thiols. Similarly, the methyl group at the 4-position provides a handle for further modifications via Friedel-Crafts alkylation or acylation reactions. These reactivity features make it an indispensable tool in synthetic chemistry.

One of the most compelling aspects of 1-Bromo-4-methylnaphthalene is its role in the synthesis of biologically active compounds. Researchers have leveraged its structural framework to develop novel molecules with potential therapeutic effects. For instance, derivatives of this compound have been explored as intermediates in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic structures.

Recent advancements in drug discovery have highlighted the importance of 1-Bromo-4-methylnaphthalene in fragment-based drug design. By employing high-throughput screening techniques, researchers have identified fragments containing this naphthalene derivative that exhibit promising binding interactions with target proteins. This approach has led to the development of lead compounds that are being optimized further for clinical efficacy.

The pharmaceutical industry has also utilized 1-Bromo-4-methylnaphthalene in the synthesis of antiviral and antibacterial agents. Its ability to undergo diverse chemical transformations allows for the creation of molecules with enhanced pharmacokinetic properties. For example, modifications at the bromine or methyl positions can influence solubility, metabolic stability, and target specificity, thereby improving drug performance.

In addition to pharmaceutical applications, 1-Bromo-4-methylnaphthalene finds utility in materials science. Its aromatic structure makes it a suitable precursor for synthesizing organic semiconductors and liquid crystals. These materials are integral to modern electronic devices such as OLEDs (organic light-emitting diodes) and displays, where efficient charge transport is essential.

The synthesis of 1-Bromo-4-methylnaphthalene typically involves bromination and methylation reactions starting from naphthalene or its derivatives. Advanced catalytic systems have been developed to improve yield and selectivity in these processes. For instance, transition metal catalysts can facilitate regioselective bromination at the desired positions on the naphthalene ring.

Quality control and analytical techniques play a crucial role in ensuring the purity and consistency of 1-Bromo-4-methylnaphthalene. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed methods to verify chemical identity and assess impurities.

The environmental impact of handling 1-Bromo-4-methylnaphthalene must also be considered. While it is not classified as hazardous under standard conditions, proper storage and handling procedures should be followed to prevent degradation or unintended reactions. Waste disposal must comply with regulatory guidelines to minimize environmental contamination.

In conclusion, 1-Bromo-4-methylnaphthalene (CAS No. 6627-78-7) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique reactivity profile makes it an invaluable intermediate for constructing complex molecules with potential biological activity. As research continues to uncover new synthetic pathways and applications, this compound will undoubtedly remain a cornerstone in chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6627-78-7)1-Bromo-4-methylnaphthalene
A835400
Purity:99%
Quantity:500g
Price ($):686.0
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